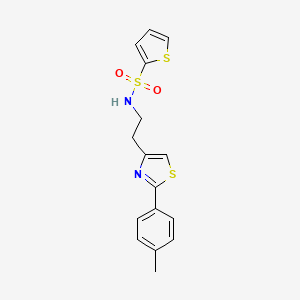

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(2-(p-Tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a p-tolyl group and an ethyl linker to a thiophene sulfonamide moiety. For example, describes the synthesis of a structurally similar compound, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, via reaction of 4-p-tolyl-thiazol-2-ylamine with sulfonyl chloride in dichloromethane and triethylamine, yielding 60% crystallized product .

Properties

IUPAC Name |

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S3/c1-12-4-6-13(7-5-12)16-18-14(11-22-16)8-9-17-23(19,20)15-3-2-10-21-15/h2-7,10-11,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORWSOCUCAQUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-bromoacetophenone in the presence of a base such as potassium carbonate.

Attachment of the Ethyl Linker: The thiazole derivative is then reacted with 2-bromoethylamine to introduce the ethyl linker.

Formation of the Thiophene Ring: The thiophene ring is introduced by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of the thiazole and thiophene rings.

Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole and thiophene rings can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to receptors and modulate their activity.

Comparison with Similar Compounds

Structural Variations in Thiazole-Sulfonamide Hybrids

Key analogs and their distinguishing features:

Key Observations:

- Thiophene vs. Benzene Sulfonamide: The thiophene sulfonamide in the target compound may enhance π-stacking interactions compared to benzene sulfonamides (e.g., 11a in ) due to its electron-rich heterocycle .

- Substituent Impact: The p-tolyl group on the thiazole ring increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility relative to nitro () or fluorophenyl () substituents .

Biological Activity

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview of its activity.

1. Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions that integrate thiazole and thiophene moieties. The general synthetic route follows:

- Formation of Thiazole Ring : The thiazole component is synthesized through the condensation of appropriate thioketones with amines or thiosemicarbazides.

- Introduction of Thiophene : The thiophene ring is introduced through electrophilic substitution reactions or via coupling reactions with thiophene derivatives.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which can be achieved through the reaction of amines with sulfonyl chlorides.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

2.1 Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties due to their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 12.5 | MMP inhibition |

| HT-29 | 15.0 | Induction of apoptosis |

| HepG2 | 10.0 | Cell cycle arrest |

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

2.2 Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The observed antimicrobial activity indicates that this compound could be effective in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of thiazole derivatives, including this compound). The study demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption being elucidated through flow cytometry analysis.

Case Study 2: Antimicrobial Properties

In another investigation, researchers focused on the antimicrobial efficacy of thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted that compounds with similar structural motifs to this compound exhibited potent activity, suggesting a common mechanism involving cell wall synthesis inhibition.

4. Conclusion

This compound represents a significant advancement in the development of new therapeutic agents targeting cancer and microbial infections. Its dual action as an anticancer and antimicrobial agent underscores its potential utility in pharmacology. Future research should focus on optimizing its pharmacokinetic properties and conducting clinical trials to establish its efficacy in vivo.

Q & A

Q. What controls are critical in assessing the compound’s stability under physiological conditions?

- Method :

- Positive/Negative Controls : Include stable analogs (e.g., fluorinated derivatives) and degradation-prone compounds.

- Accelerated Stability Testing : Expose the compound to varied pH, temperature, and light conditions. Monitor degradation via HPLC-MS.

- Metabolite Identification : Use liver microsomes or hepatocyte models to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.